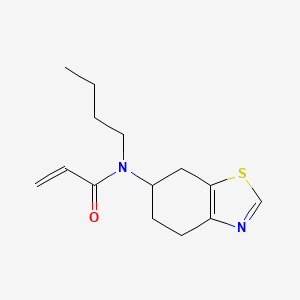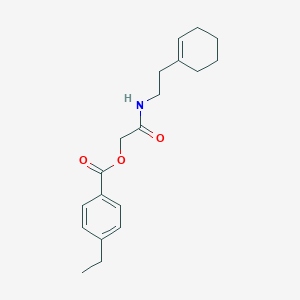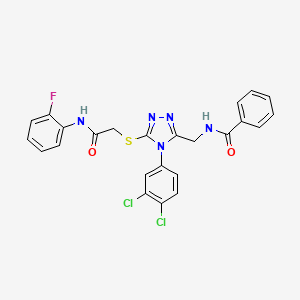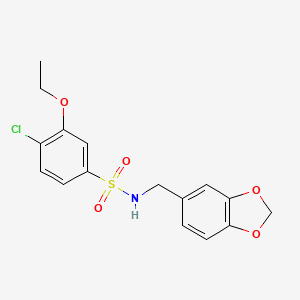![molecular formula C11H9N3OS B2384460 (5H-ピロロ[3,4-b]ピリジン-6(7H)-イル)(チアゾール-4-イル)メタノン CAS No. 2175979-38-9](/img/structure/B2384460.png)
(5H-ピロロ[3,4-b]ピリジン-6(7H)-イル)(チアゾール-4-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone is a complex organic compound that features a unique structure combining pyrrolo[3,4-b]pyridine and thiazole moieties
科学的研究の応用
Chemistry
In chemistry, (5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, (5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone is explored for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In industry, this compound can be used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and other high-performance materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of a pyrrolo[3,4-b]pyridine derivative with a thiazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities while maintaining quality control.
化学反応の分析
Types of Reactions
(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
作用機序
The mechanism of action of (5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to desired therapeutic effects.
類似化合物との比較
Similar Compounds
Pyrrolo[3,4-b]pyridine derivatives: These compounds share the pyrrolo[3,4-b]pyridine core structure and may exhibit similar chemical and biological properties.
Thiazole derivatives: These compounds share the thiazole core structure and may exhibit similar chemical and biological properties.
Uniqueness
What sets (5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone apart is its combination of both pyrrolo[3,4-b]pyridine and thiazole moieties. This unique structure allows it to interact with a broader range of molecular targets and exhibit a wider array of chemical and biological activities compared to compounds containing only one of these moieties.
特性
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c15-11(10-6-16-7-13-10)14-4-8-2-1-3-12-9(8)5-14/h1-3,6-7H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGPQNWLOGDHAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)C3=CSC=N3)N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



acetic acid](/img/structure/B2384381.png)
![4-(dimethylsulfamoyl)-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2384382.png)
![2-{[(Pyridin-4-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2384383.png)

![8-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2384385.png)

![3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2384390.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-isopentyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2384391.png)
![4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid](/img/structure/B2384392.png)
![N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2384393.png)

